3-Aminobenzo[d]isoxazole-7-carbonitrile
Description
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-amino-1,2-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-11-8(6)10/h1-3H,(H2,10,11) |
InChI Key |
WVJKRWACXGODIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NO2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the microwave-assisted synthesis, where 2-halobenzonitriles react with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for 3-Aminobenzo[d]isoxazole-7-carbonitrile are not well-documented in the literature. the scalability of the microwave-assisted synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isoxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-Aminobenzo[d]isoxazole-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues: Benzo[d]isoxazole Derivatives
7-Bromo-3-chlorobenzo[d]isoxazole (CAS: 1260677-07-3)
- Structure: Shares the benzo[d]isoxazole core but substitutes bromine (position 7) and chlorine (position 3) instead of amino and cyano groups.
- Physicochemical Properties: Molecular weight = 232.462 g/mol (lower than the target compound due to absence of cyano and amino groups). Limited data on melting/boiling points .
Key Differences :
Functional Analogues: Benzo[b]thiophene Derivatives
3-Aminobenzo[b]thiophenes
Key Differences :
- The isoxazole ring’s electronegative oxygen may confer different electronic profiles, influencing reactivity and metabolic stability compared to thiophene-based compounds.
Carbazole-Based Analogues
5-Amino-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile (7b)
- Structure: Features a carbazole framework with amino and cyano substituents.
- Physicochemical Properties : Melting point = 187–192°C; molecular weight = 341.1655 g/mol (higher due to the carbazole core) .
- Applications: Used as a catalyst in synthesizing 3-cyanoacetamide pyrroles and benzo[a]carbazoles.
Key Differences :
- The carbazole core’s extended π-system may enhance fluorescence properties, whereas the isoxazole ring in the target compound offers a smaller, more rigid structure.
Data Table: Comparative Analysis
Research Implications and Gaps
- Synthesis : The target compound’s synthesis route remains unclear. Benzo[b]thiophene derivatives’ microwave methods could inspire optimized protocols.
- Biological Activity: While 3-aminobenzo[b]thiophenes show anti-mitotic effects, the target compound’s cyano group may redirect activity toward kinase or protease inhibition.
- Physicochemical Data: Melting point, solubility, and stability data for 3-Aminobenzo[d]isoxazole-7-carbonitrile are needed for comprehensive comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
